molecular formula C22H23N3O3 B2472358 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide CAS No. 921852-96-2

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide

Cat. No.: B2472358
CAS No.: 921852-96-2
M. Wt: 377.444
InChI Key: LVUIOCYLTXSQOS-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the ethoxy group and the pyridazinone ring suggests that it might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amide group might undergo hydrolysis or condensation reactions, while the benzene ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group might increase its polarity and influence its solubility in different solvents .

Scientific Research Applications

Antimicrobial Applications

Research has shown that derivatives similar to "N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzamide" possess significant antimicrobial properties. Studies involving thiazolidin-4-one and thiazole derivatives have identified compounds with potent antibacterial and antifungal activities against various strains of bacteria and fungi. These findings indicate the potential for developing new antimicrobial agents to treat infectious diseases (Desai et al., 2013; Desai et al., 2013).

Radiotracer Development for Medical Imaging

The development of radiolabelled compounds for angiotensin II AT1 receptor imaging highlights the use of complex benzamides in medical diagnostics. Such research facilitates the creation of tools for better understanding cardiovascular diseases and developing targeted therapies (Hamill et al., 1996).

Chemical Synthesis Methodologies

Innovations in chemical synthesis feature the use of palladium iodide catalyzed multicomponent carbonylative approaches, leading to the creation of functionalized isoindolinone and isobenzofuranimine derivatives. Such methodologies offer new pathways for synthesizing complex organic molecules, which could have various applications in medicinal chemistry and materials science (Mancuso et al., 2014).

Exploration of Novel Organic Compounds

Research into new pyridazinone derivatives and their characterization through spectroscopic studies and computational analyses showcases the ongoing effort to discover and understand novel organic compounds. These studies not only contribute to the chemical knowledge base but also explore the potential of these compounds for various therapeutic and industrial applications (Kalai et al., 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity under different conditions .

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-28-19-9-7-17(8-10-19)20-11-12-21(26)25(24-20)14-13-23-22(27)18-6-4-5-16(2)15-18/h4-12,15H,3,13-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUIOCYLTXSQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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